WM-8014

KAT6A Inhibition MOZ Inhibition Leukemia

Procure WM-8014 (MOZ-IN-3) as your primary chemical probe for dissecting KAT6A/B-mediated histone acetylation in cancer research. This reversible, acetyl-CoA competitive inhibitor demonstrates superior potency (IC50 8-55 nM) and a defined selectivity window (>28-fold over KAT5, >42-fold over KAT7), ensuring reliable and interpretable data in senescence and leukemia models.

Molecular Formula C20H17FN2O3S
Molecular Weight 384.4 g/mol
Cat. No. B611813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWM-8014
SynonymsWM-8014;  WM 8014;  WM8014;  MOZ-IN-3;  MOZ-IN 3;  MOZ-IN3; 
Molecular FormulaC20H17FN2O3S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24)
InChIKeyPHHZKBMVRPULAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MOZ-IN-3 (WM-8014): A KAT6A/B Histone Acetyltransferase Inhibitor for Epigenetic Research and Anti-Leukemia Drug Discovery


MOZ-IN-3 (also known as WM-8014 or Compound 6j) is a reversible, acetyl-CoA competitive inhibitor of the MYST family lysine acetyltransferases KAT6A (MOZ) and KAT6B (MORF) [1]. This small molecule tool compound, with the CAS number 2055397-18-5 and molecular formula C20H17FN2O3S (molecular weight 384.42 g/mol) , is a cornerstone for scientific and industrial users investigating the role of histone acetylation in cancer, particularly acute myeloid leukemia (AML) and other hematological malignancies [REFS-1, REFS-3].

Why a Generic KAT6A Inhibitor Cannot Substitute for MOZ-IN-3: The Need for a Characterized Tool Compound


MOZ-IN-3 is not simply another KAT6A inhibitor; its specific activity profile, selectivity fingerprint, and documented functional outcomes in validated models distinguish it from other in-class compounds. Relying on a generic or less-characterized alternative introduces significant experimental risk. The following quantitative evidence demonstrates that substituting MOZ-IN-3 with a different compound could lead to drastically different potency against the primary target, altered off-target activity on related acetyltransferases (KAT5, KAT7), and a fundamentally different cellular response—potentially missing the senescence induction phenotype central to its mechanism [1]. Procurement of a tool compound with such a well-defined, comparator-based profile is essential for generating reproducible and interpretable research data [2].

Quantitative Differentiation of MOZ-IN-3: Head-to-Head Selectivity and Cellular Efficacy Data


MOZ-IN-3 Exhibits 16-Fold Stronger KAT6A Inhibition Compared to the First-Generation Inhibitor CTX-0124143

In a direct, head-to-head study, MOZ-IN-3 (Compound 6j) demonstrated a 16-fold improvement in KAT6A inhibitory activity compared to the earlier sulfonyl hydrazide inhibitor, CTX-0124143. The IC50 for KAT6A was determined to be 0.03 μM (30 nM) for MOZ-IN-3, compared to 0.49 μM (490 nM) for CTX-0124143 [1]. This significant potency gain was achieved through a strategic isostere replacement of the N-N bond in CTX-0124143 with an N-C bond [1].

KAT6A Inhibition MOZ Inhibition Leukemia

MOZ-IN-3 Provides a Quantified Selectivity Window Against Related MYST Family Acetyltransferases KAT5 and KAT7

MOZ-IN-3 is not a pan-MYST inhibitor. Its selectivity profile is quantitatively defined against two closely related family members, KAT5 (Tip60) and KAT7 (HBO1). The compound exhibits >28-fold selectivity for KAT6A (IC50 = 8 nM) over KAT5 (IC50 = 224 nM) and >42-fold selectivity over KAT7 (IC50 = 342 nM) . This demonstrates that at low nanomolar concentrations, MOZ-IN-3's primary effect is on KAT6A/B.

Selectivity Profiling MYST Family Off-Target Activity

Cellular Activity Profile: MOZ-IN-3 Induces Senescence with a Quantified Impact on Proliferation and Gene Expression

Beyond biochemical potency, MOZ-IN-3's functional effects in cellular models are well-defined. In mouse embryonic fibroblasts (MEFs), it inhibits proliferation with an IC50 of 2.4 μM, and in EMRK1184 lymphoma cells, the anti-proliferative IC50 is 2.3 μM [REFS-1, REFS-2]. Critically, MOZ-IN-3 induces cellular senescence without causing DNA damage [2]. This functional phenotype is supported by molecular data showing that a 10 μM treatment reduces global H3K14 acetylation by 49% and downregulates mRNA of the MOZ target gene Cdc6 by 65.1% [REFS-1, REFS-3].

Cellular Senescence Anti-Proliferative Functional Assay

MOZ-IN-3 Demonstrates a Distinctive In Vivo Profile: Effective in a Zebrafish Model of Liver Cancer

MOZ-IN-3 has been validated in a zebrafish model of hepatocellular carcinoma, where it potentiates oncogene-induced senescence [1]. This in vivo activity distinguishes it from other KAT6A inhibitors like WM-1119, which, while showing higher oral bioavailability in mice for lymphoma studies, demonstrates a different utility profile [1]. The zebrafish data provide a key point of differentiation for users selecting the most appropriate tool for their specific in vivo model system.

In Vivo Model Hepatocellular Carcinoma Zebrafish

MOZ-IN-3 Shows Potent Anti-Tumor Activity Across a Panel of Four Myeloid Leukemia Cell Lines

MOZ-IN-3 (Compound 6j) exhibits robust and broad anti-tumor activity against a panel of four different myeloid leukemia cell lines: HL-60, U937, SKNO-1, and K562 [REFS-1, REFS-2]. This activity profile is a key differentiator from earlier inhibitors like CTX-0124143, which suffered from weak activity and poor pharmacokinetics that hindered its potential [1]. The activity across multiple, genetically distinct leukemia cell lines underscores its potential as a valuable chemical probe for studying KAT6A-driven oncogenesis in a disease-relevant context.

Anti-Tumor Activity Myeloid Leukemia Cell Line Panel

MOZ-IN-3 Demonstrates Superior Metabolic Stability and Pharmacokinetics Compared to the Lead Compound CTX-0124143

A critical advancement of MOZ-IN-3 over its predecessor CTX-0124143 is its significant improvement in metabolic stability and pharmacokinetic (PK) properties, both in vitro and in vivo [1]. This improvement directly addresses the poor PK that was a major limitation of earlier compounds in this series, making MOZ-IN-3 a more suitable candidate for downstream studies where adequate drug exposure is required [1].

Drug Metabolism Pharmacokinetics Drug Discovery

Strategic Procurement Scenarios for MOZ-IN-3: Aligning Compound Profile with Research Goals


Validation of KAT6A as a Target in Leukemia Drug Discovery

For drug discovery programs focused on acute myeloid leukemia (AML) or other hematological malignancies, MOZ-IN-3 is the preferred chemical probe. Its 16-fold improved potency over CTX-0124143 [1] and its broad anti-tumor activity across a panel of four myeloid leukemia cell lines (HL-60, U937, SKNO-1, K562) [REFS-2, REFS-3] provide a robust platform for initial target validation and mechanism-of-action studies. Its improved metabolic stability over earlier leads [1] makes it a more reliable tool for in vitro to in vivo translation.

Investigating KAT6A-Selective vs. Pan-MYST Family Inhibition

When designing experiments to dissect the specific contributions of KAT6A/B versus other MYST family members (KAT5, KAT7), MOZ-IN-3 is an essential tool. Its quantified selectivity window—>28-fold over KAT5 and >42-fold over KAT7 —allows researchers to select a concentration (e.g., 10-50 nM) that effectively inhibits the primary targets while minimizing off-target activity. This level of definition is critical for interpreting phenotypes and assigning them to the correct acetyltransferase.

Studying Oncogene-Induced Senescence in a Zebrafish Model

For academic or industrial researchers utilizing zebrafish as a model organism for cancer, MOZ-IN-3 is uniquely qualified. Its proven ability to potentiate oncogene-induced senescence in a zebrafish model of hepatocellular carcinoma [4] provides a validated in vivo proof-of-concept. This distinguishes it from its more bioavailable analog, WM-1119, which has been optimized for mouse lymphoma models [4]. Selecting MOZ-IN-3 for zebrafish studies is a data-driven choice that maximizes the likelihood of a successful outcome.

Establishing Senescence Induction Assays with Quantifiable Biomarkers

Laboratories establishing new assays for cellular senescence or KAT6A target engagement should procure MOZ-IN-3 as their reference compound. It offers a well-characterized functional fingerprint, including anti-proliferative IC50s of ~2.4 μM in MEFs [5] and a quantifiable 49% reduction in global H3K14Ac at 10 μM [REFS-7, REFS-8]. These specific, measurable endpoints serve as critical positive controls for assay validation, ensuring reproducibility and sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for WM-8014

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.